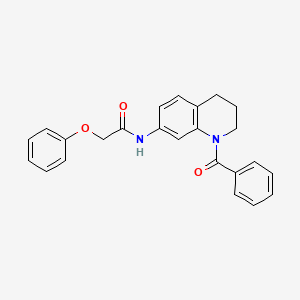

N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-2-phenoxyacetamide

CAS No.: 946368-36-1

Cat. No.: VC11955212

Molecular Formula: C24H22N2O3

Molecular Weight: 386.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 946368-36-1 |

|---|---|

| Molecular Formula | C24H22N2O3 |

| Molecular Weight | 386.4 g/mol |

| IUPAC Name | N-(1-benzoyl-3,4-dihydro-2H-quinolin-7-yl)-2-phenoxyacetamide |

| Standard InChI | InChI=1S/C24H22N2O3/c27-23(17-29-21-11-5-2-6-12-21)25-20-14-13-18-10-7-15-26(22(18)16-20)24(28)19-8-3-1-4-9-19/h1-6,8-9,11-14,16H,7,10,15,17H2,(H,25,27) |

| Standard InChI Key | WSELWIONFJVIQI-UHFFFAOYSA-N |

| SMILES | C1CC2=C(C=C(C=C2)NC(=O)COC3=CC=CC=C3)N(C1)C(=O)C4=CC=CC=C4 |

| Canonical SMILES | C1CC2=C(C=C(C=C2)NC(=O)COC3=CC=CC=C3)N(C1)C(=O)C4=CC=CC=C4 |

Introduction

Synthesis

The synthesis of this compound typically involves multi-step organic reactions that include:

-

Formation of the Tetrahydroquinoline Core:

-

Cyclization reactions starting from aniline derivatives and ketones are often employed to form the tetrahydroquinoline skeleton.

-

-

Benzoylation:

-

The nitrogen atom in the tetrahydroquinoline core is benzoylated using benzoyl chloride or similar reagents in the presence of a base.

-

-

Phenoxyacetamide Substitution:

-

The final step involves attaching the phenoxyacetamide group to the 7th position using appropriate acylation or amidation strategies.

-

These steps are carried out under controlled conditions to ensure high yield and purity.

Drug Discovery

This compound’s structure suggests potential biological activity due to:

-

The quinoline scaffold, which is known for antimicrobial, anticancer, and anti-inflammatory activities.

-

The amide linkage, which enhances stability and bioavailability in drug-like molecules.

Anticancer Research

Quinoline derivatives have been widely studied for their anticancer properties. This compound could be investigated for:

-

Inhibition of specific enzymes such as topoisomerases or kinases.

-

Apoptosis induction in cancer cells.

Anti-inflammatory Potential

The phenoxyacetamide group may contribute to anti-inflammatory activity by targeting pathways like cyclooxygenase (COX) or lipoxygenase (LOX).

Analytical Characterization

The structure and purity of this compound can be confirmed using techniques such as:

-

Nuclear Magnetic Resonance (NMR): To verify proton and carbon environments.

-

Mass Spectrometry (MS): For molecular weight determination.

-

Infrared Spectroscopy (IR): To identify functional groups.

-

High-Performance Liquid Chromatography (HPLC): For purity assessment.

Research Significance

This compound represents a promising candidate for further optimization in medicinal chemistry due to its structural diversity and potential bioactivity. Future studies could focus on:

-

Structure-activity relationship (SAR) studies to identify key functional groups responsible for biological activity.

-

Molecular docking simulations to predict binding affinity with target proteins.

-

In vitro and in vivo assays to evaluate pharmacological effects.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume